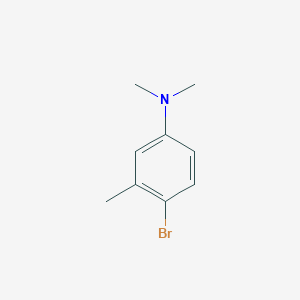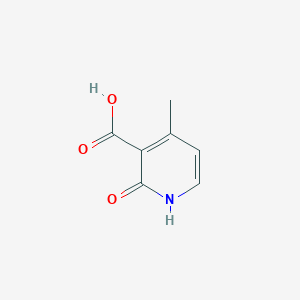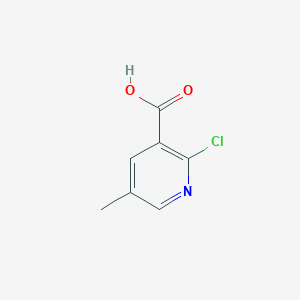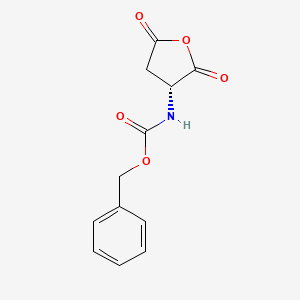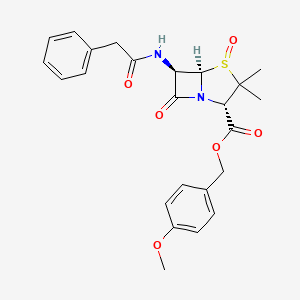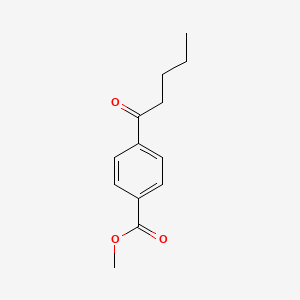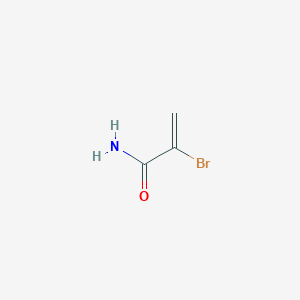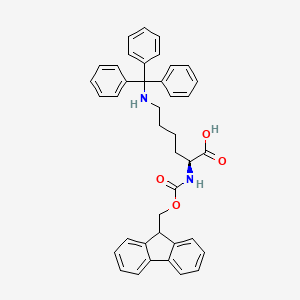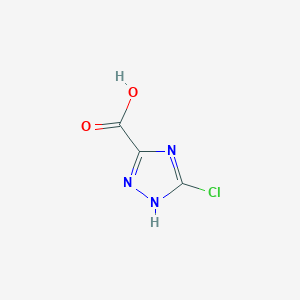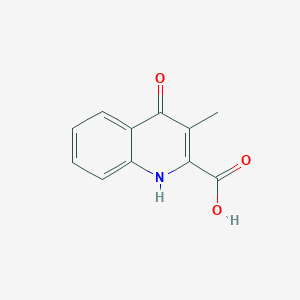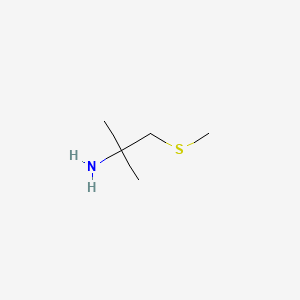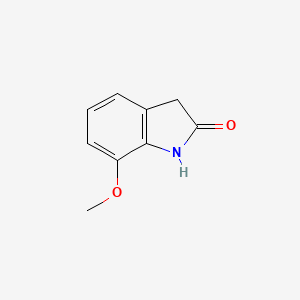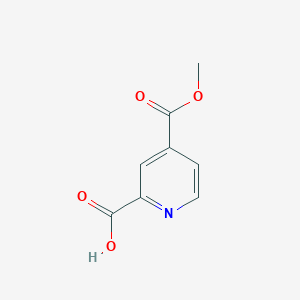
4-(Methoxycarbonyl)picolinic acid
Descripción general
Descripción
4-(Methoxycarbonyl)picolinic acid is a chemical compound with the molecular formula C8H7NO4 . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .
Molecular Structure Analysis
The molecular weight of 4-(Methoxycarbonyl)picolinic acid is 181.15 . The InChI code is 1S/C8H7NO4/c1-13-8(12)5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
4-(Methoxycarbonyl)picolinic acid is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
1. Antimicrobial Activities and DNA Interactions
4-Methoxy-pyridine-2-carboxylic acid, a derivative of picolinic acid, has demonstrated significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. It also shows potent antifungal activities against yeast strains. Additionally, its interactions with DNA were analyzed through molecular docking simulations, revealing strong binding affinity, suggesting potential applications in antimicrobial research and DNA-targeted therapies (Ö. Tamer et al., 2018).
2. Coordination Chemistry
Research on hexadentate picolinic acid-based bispidine ligands, which include derivatives of picolinic acid, has shown their suitability for octahedral coordination geometries. This property is particularly relevant for tetragonal symmetries, suggesting applications in the field of coordination chemistry, particularly in the design and synthesis of complex molecular structures (P. Comba et al., 2016).
3. Biodegradation and Environmental Applications
A study on the biodegradation of picolinic acid by Rhodococcus sp. PA18 highlighted the potential use of this microorganism in the bioremediation of environments contaminated with picolinic acid derivatives. This research opens avenues for environmental applications, particularly in the cleanup of industrial pollutants (Yanting Zhang et al., 2019).
4. Electrochemical Synthesis
The electrochemical synthesis of 4-picolinic acid from 4-methylpyridine has been explored, offering a method to produce this compound efficiently. This process has potential applications in industrial synthesis and chemical engineering (Li Zuo & Qiao Qing-dong, 2001).
5. Fluorescent Probes in Biological Imaging
4-(Methoxycarbonyl)picolinic acid derivatives have been used to develop fluorescent probes for the detection of Cu2+ ions. These probes demonstrate high sensitivity and selectivity, making them useful in biological imaging and possibly in medical diagnostics (Song Chen et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-9-6(4-5)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYZUHWYUSSDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538019 | |
| Record name | 4-(Methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)picolinic acid | |
CAS RN |
24195-03-7 | |
| Record name | 4-(Methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)
